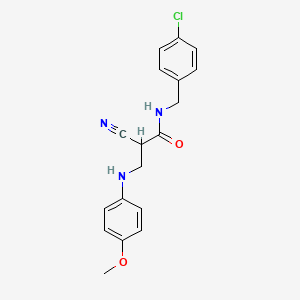

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-cyano-3-(4-methoxyanilino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-24-17-8-6-16(7-9-17)21-12-14(10-20)18(23)22-11-13-2-4-15(19)5-3-13/h2-9,14,21H,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJPJHUNIUMUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(C#N)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.

Preparation of 4-methoxyaniline: This involves the methylation of 4-aminophenol using a methylating agent such as dimethyl sulfate or methyl iodide.

Coupling Reaction: The 4-chlorobenzylamine is then coupled with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxyanilino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide, with the CAS number 328288-13-7, has a complex molecular structure that contributes to its diverse biological activities. The compound features a cyano group and an aniline derivative, which are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of similar structures have been shown to inhibit the proliferation of cancer cell lines, particularly in colorectal cancer models. The mechanism often involves the inhibition of key signaling pathways such as the Wnt/β-catenin pathway, which is crucial in tumorigenesis .

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound 25 | β-Catenin | 0.12 | HCT116 |

| This compound | TBD | TBD |

Antimicrobial Properties

Compounds containing similar structural motifs have demonstrated antimicrobial activities against various pathogens. The presence of the chlorobenzyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the cyano group: Utilizing nitriles or cyanides in nucleophilic substitution reactions.

- Aniline derivatization: Employing electrophilic aromatic substitution to introduce methoxy groups on aniline derivatives.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on colorectal cancer cell lines (SW480 and HCT116). The compound exhibited significant growth inhibition, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, showcasing potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Core Structure Diversity: The target compound’s propanamide backbone is distinct from coumarin derivatives (e.g., compound from ) but shares similarities with acrylamide-based analogs (e.g., compound 20 in ). The coumarin core in introduces a heterocyclic system, which may enhance fluorescence or enzyme-binding properties compared to the propanamide scaffold .

Substituent Effects: Halogenated Groups: The 4-chlorobenzyl group in the target compound is replaced with a 3,4-dichlorobenzyl group in , increasing lipophilicity and possibly altering target affinity . Electron-Donating vs. Withdrawing Groups: The 4-methoxyanilino group (electron-donating) contrasts with the 4-sulfamoylphenyl group (electron-withdrawing) in , which may influence solubility and hydrogen-bonding capacity .

The formamide derivative () was produced in 52% yield, with competing byproduct formation due to benzyl group reactivity .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structural analogs:

- The target compound’s 4-methoxyanilino group may similarly enhance binding to aromatic receptor pockets .

- Coumarin Derivatives () : The nitro and methoxy groups in suggest possible antimicrobial or anticancer activity, but the propanamide core of the target compound may reduce phototoxicity compared to coumarins .

- Lipophilicity : The target compound’s ClogP (estimated via substituent contributions) is higher than the sulfamoyl-containing analog () but lower than the dichlorobenzyl derivative (), implying intermediate membrane permeability .

Stability and Reactivity

- Cyano Group Reactivity: The 2-cyano group in the target compound may participate in nucleophilic addition reactions, similar to acrylonitrile derivatives in .

Biological Activity

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHClNO

- Molecular Weight : 343.81 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 629.9 ± 55.0 °C at 760 mmHg

- CAS Number : 328288-13-7

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within cells. The compound's cyano group can act as an electrophile, allowing it to interact with nucleophilic sites in proteins and other biological molecules. Additionally, the methoxyphenyl groups facilitate π-π interactions, which may influence protein conformation and activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study found that treatment with this compound resulted in significant cell death in human breast cancer cells, likely due to its ability to disrupt cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings have been shown to significantly impact potency and selectivity against different biological targets. For example, modifications to the chlorobenzyl group can enhance binding affinity to target proteins, thereby increasing the compound's efficacy .

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| Original Compound | High anticancer activity | Induces apoptosis in breast cancer cells |

| Chlorinated Variant | Enhanced antibacterial properties | Greater inhibition of bacterial growth |

| Methoxy Substituted Variant | Altered pharmacokinetics | Improved solubility and bioavailability |

Case Studies

-

Breast Cancer Cell Lines :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells.

- Results showed a dose-dependent increase in apoptosis markers after 24 hours of treatment.

- Bacterial Inhibition :

Q & A

Q. Table 1: Representative Synthesis Protocol

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- C18 column with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .

- Mass Spectrometry (MS):

- ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

Q. Table 2: Analytical Parameters

| Technique | Application | Example Parameters | References |

|---|---|---|---|

| ¹H NMR | Structural confirmation | δ 7.2–7.4 (aromatic H), δ 3.8 (methoxy) | |

| HPLC | Purity assessment | Retention time: 8.2 min, 254 nm |

Basic: What preliminary biological activities have been reported?

Methodological Answer:

The compound exhibits:

- Anticancer activity : Moderate cytotoxicity (e.g., IC₅₀ = 10–20 μM in MCF-7 breast cancer cells) via apoptosis induction .

- Antimicrobial effects : MIC = 16–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Potential kinase or protease modulation, requiring further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.